molecular formula C38H55N5O9S B1682823 Vaniprevir CAS No. 923590-37-8

Vaniprevir

Cat. No.: B1682823
CAS No.: 923590-37-8
M. Wt: 757.9 g/mol
InChI Key: KUQWGLQLLVFLSM-LTVHCFJNSA-N
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Description

Vaniprevir, also known as MK-7009, is a macrocyclic hepatitis C virus (HCV) non-structural 3/4A protease inhibitor. It was developed by Merck & Co. and is used in the treatment of chronic hepatitis C virus infections. This compound is particularly effective against HCV genotype 1, which is the most common genotype worldwide .

Scientific Research Applications

Vaniprevir has been extensively studied for its applications in the treatment of hepatitis C virus infections. It has been shown to significantly increase virologic response rates in patients with HCV genotype 1 when added to peginterferon and ribavirin therapy. Clinical trials have demonstrated its efficacy in both treatment-naive and treatment-experienced patients .

In addition to its antiviral properties, this compound has been studied for its potential use in other areas of medicine. For example, its mechanism of action as a protease inhibitor makes it a valuable tool for studying protease-related diseases and developing new therapeutic strategies .

Safety and Hazards

Vaniprevir may cause damage to organs through prolonged or repeated exposure . It is recommended not to breathe its dust . In case of inhalation, skin contact, eye contact, or swallowing, medical attention should be sought .

Preparation Methods

The synthesis of vaniprevir involves the construction of a 20-membered macrocycle. One of the key steps in its synthesis is the ring-closing metathesis (RCM) reaction. This method involves the use of a ruthenium catalyst and the diene substrate, which are added simultaneously and slowly to achieve high yields. The reaction is conducted at a high concentration (0.13 M) and low catalyst loading (0.2 mol%) to optimize the macrocyclization process .

Another method involves macrolactamization, which was found to give the highest yields under relatively high reaction concentrations. This method was optimized for the ring-formation step and the synthesis of key intermediates en route to this compound .

Chemical Reactions Analysis

Vaniprevir undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where functional groups in the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

Vaniprevir exerts its effects by inhibiting the HCV non-structural 3/4A protease, an enzyme essential for the replication of the virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. This mechanism of action is similar to other protease inhibitors used in the treatment of viral infections .

Comparison with Similar Compounds

Vaniprevir is part of a class of compounds known as HCV protease inhibitors. Other similar compounds include telaprevir, boceprevir, and simeprevir. While all these compounds share a common mechanism of action, this compound is unique in its macrocyclic structure, which enhances its binding affinity and specificity for the HCV protease .

Properties

CAS No.

923590-37-8

Molecular Formula

C38H55N5O9S

Molecular Weight

757.9 g/mol

IUPAC Name

21-tert-butyl-N-[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide

InChI

InChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25?,26?,29?,30?,38-/m1/s1

InChI Key

KUQWGLQLLVFLSM-LTVHCFJNSA-N

Isomeric SMILES

CCC1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C

SMILES

CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C

Canonical SMILES

CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C

Appearance

Solid powder

923590-37-8

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK 7009
MK-7009
MK7009
vaniprevi

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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